molecular formula C43H52N4O5 B12772941 Benzamide, 3,3'-(((4R,5S,6S,7R)-tetrahydro-5,6-dihydroxy-2-oxo-4,7-bis(phenylmethyl)-1H-1,3-diazepine-1,3(2H)-diyl)bis(methylene))bis(N-(1,1-dimethylethyl)- CAS No. 183860-44-8

Benzamide, 3,3'-(((4R,5S,6S,7R)-tetrahydro-5,6-dihydroxy-2-oxo-4,7-bis(phenylmethyl)-1H-1,3-diazepine-1,3(2H)-diyl)bis(methylene))bis(N-(1,1-dimethylethyl)-

Cat. No.: B12772941
CAS No.: 183860-44-8
M. Wt: 704.9 g/mol
InChI Key: AJLWKZXUZZZONU-RNATXAOGSA-N
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Description

This complex compound has a fascinating structure, combining benzamide with a diazepine ring system. Let’s break it down:

    Benzamide: A simple organic compound with the formula C₆H₅CONH₂. It contains a benzene ring attached to an amide functional group.

    Diazepine Ring: The central core of this compound, featuring a seven-membered ring with two nitrogen atoms and two oxygen atoms. The specific arrangement of substituents on this diazepine ring makes it unique.

Preparation Methods

Synthetic Routes:

The synthesis of this compound involves several steps, including the formation of the diazepine ring and subsequent functionalization

  • Diazepine Formation

    • Start with a suitable precursor (e.g., a substituted benzaldehyde).
    • Cyclize the precursor using appropriate reagents (e.g., amidines or hydrazines) to form the diazepine ring.
    • Protect any sensitive functional groups during this step.
  • Functionalization

    • Introduce the benzamide moiety by reacting the diazepine intermediate with benzoyl chloride or an equivalent.
    • Deprotect any masked functional groups.

Industrial Production:

While industrial-scale production methods are proprietary, they likely involve efficient and scalable synthetic routes. Optimization for yield, purity, and cost-effectiveness is crucial.

Chemical Reactions Analysis

This compound can participate in various reactions:

    Oxidation: Oxidative processes can modify the phenylmethyl groups or the hydroxy groups.

    Reduction: Reduction of the carbonyl group in the amide or the diazepine ring.

    Substitution: Substituting functional groups on the benzene ring or the diazepine core.

Common reagents include oxidants (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and nucleophiles (e.g., Grignard reagents). Major products depend on reaction conditions and substituents.

Scientific Research Applications

This compound’s versatility extends across disciplines:

    Chemistry: As a synthetic target, it challenges chemists due to its intricate structure.

    Biology: Investigate its interactions with enzymes, receptors, or DNA.

    Medicine: Explore potential pharmaceutical applications (e.g., anticancer agents).

    Industry: Its unique properties may find use in materials science or catalysis.

Mechanism of Action

The compound’s effects likely involve interactions with specific molecular targets. Further research is needed to elucidate its precise mechanism.

Properties

CAS No.

183860-44-8

Molecular Formula

C43H52N4O5

Molecular Weight

704.9 g/mol

IUPAC Name

N-tert-butyl-3-[[(4R,5S,6S,7R)-4,7-dibenzyl-3-[[3-(tert-butylcarbamoyl)phenyl]methyl]-5,6-dihydroxy-2-oxo-1,3-diazepan-1-yl]methyl]benzamide

InChI

InChI=1S/C43H52N4O5/c1-42(2,3)44-39(50)33-21-13-19-31(23-33)27-46-35(25-29-15-9-7-10-16-29)37(48)38(49)36(26-30-17-11-8-12-18-30)47(41(46)52)28-32-20-14-22-34(24-32)40(51)45-43(4,5)6/h7-24,35-38,48-49H,25-28H2,1-6H3,(H,44,50)(H,45,51)/t35-,36-,37+,38+/m1/s1

InChI Key

AJLWKZXUZZZONU-RNATXAOGSA-N

Isomeric SMILES

CC(C)(C)NC(=O)C1=CC=CC(=C1)CN2[C@@H]([C@@H]([C@H]([C@H](N(C2=O)CC3=CC(=CC=C3)C(=O)NC(C)(C)C)CC4=CC=CC=C4)O)O)CC5=CC=CC=C5

Canonical SMILES

CC(C)(C)NC(=O)C1=CC=CC(=C1)CN2C(C(C(C(N(C2=O)CC3=CC(=CC=C3)C(=O)NC(C)(C)C)CC4=CC=CC=C4)O)O)CC5=CC=CC=C5

Origin of Product

United States

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